4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime
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Overview
Description
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is a complex organic compound with the molecular formula C5H5Cl2F4NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an oxime functional group, which is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
The synthesis of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, hydroxylation, and oximation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The oxime group can be reduced to an amine.
Scientific Research Applications
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Compared to similar compounds, 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal oxime These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
CAS No. |
100700-40-1 |
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Molecular Formula |
C11H9Cl2F4NO2 |
Molecular Weight |
334.09 g/mol |
IUPAC Name |
(4Z)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-hydroxyimino-4-phenylbutan-2-ol |
InChI |
InChI=1S/C11H9Cl2F4NO2/c12-10(14,15)9(19,11(13,16)17)6-8(18-20)7-4-2-1-3-5-7/h1-5,19-20H,6H2/b18-8- |
InChI Key |
KVKALHJOIUZSJD-LSCVHKIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
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